molecular formula C25H15ClN2O2S2 B2450949 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 476293-91-1

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2450949
CAS No.: 476293-91-1
M. Wt: 474.98
InChI Key: XGRPYDAOXJBVHU-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzothiophene moiety, and various functional groups such as benzoyl, phenyl, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the thiazole and benzothiophene moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiazole and benzothiophene rings

    Reduction Products: Reduced derivatives with alcohol or amine functionalities

    Substitution Products: Substituted benzothiophene derivatives with various functional groups

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can be compared with other thiazole and benzothiophene derivatives:

    Similar Compounds: Thiazole derivatives (e.g., thiazole-4-carboxamide), benzothiophene derivatives (e.g., 3-chlorobenzothiophene-2-carboxamide)

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClN2O2S2/c26-19-17-13-7-8-14-18(17)31-22(19)24(30)28-25-27-20(15-9-3-1-4-10-15)23(32-25)21(29)16-11-5-2-6-12-16/h1-14H,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRPYDAOXJBVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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